molecular formula C10H18O3 B13011417 Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate

Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate

Cat. No.: B13011417
M. Wt: 186.25 g/mol
InChI Key: LSQXCEYDCWUHCE-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate is an organic compound with the molecular formula C10H18O3. It is a cyclobutane derivative featuring a tert-butoxy group and a methyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diene, in the presence of a tert-butyl ester and a catalyst. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tert-butoxy group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the presence of the tert-butoxy and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions and conditions used.

Comparison with Similar Compounds

Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives, such as:

    Methyl cyclobutane-1-carboxylate: Lacks the tert-butoxy group, resulting in different reactivity and applications.

    tert-Butyl cyclobutane-1-carboxylate: Similar structure but with different functional groups, leading to variations in chemical behavior.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-carboxylate

InChI

InChI=1S/C10H18O3/c1-10(2,3)13-8-5-7(6-8)9(11)12-4/h7-8H,5-6H2,1-4H3

InChI Key

LSQXCEYDCWUHCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(C1)C(=O)OC

Origin of Product

United States

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